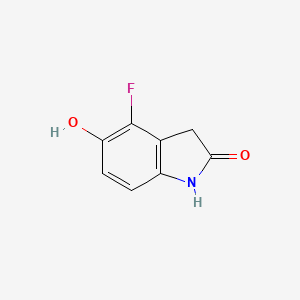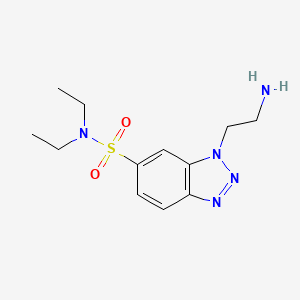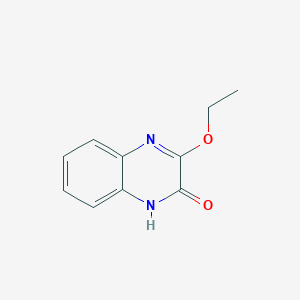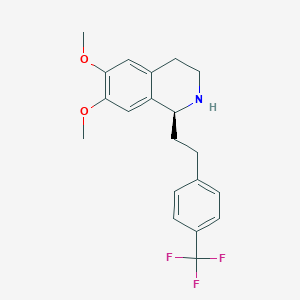
4-Fluoro-5-hydroxyindolin-2-one
Übersicht
Beschreibung
4-Fluoro-5-hydroxyindolin-2-one is a chemical compound . It is related to 4-Hydroxyindolin-2-one, which has a molecular weight of 149.15 .
Synthesis Analysis
A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .Chemical Reactions Analysis
The effect of 5-hydroxyindolin-2-one (5-HI) on the regulation of phosphoproteins, thromboxane A2 generation, and integrin αIIbβ3 action was examined .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented .Wissenschaftliche Forschungsanwendungen
Antitumor Agents
One significant application of related compounds to 4-Fluoro-5-hydroxyindolin-2-one is in the development of antitumor agents. Research has focused on the design, synthesis, and evaluation of novel derivatives for their cytotoxic activity against various tumor cell lines. For instance, derivatives have been found to exhibit significant inhibitory activity, with one such compound, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, selectively inhibiting cancer cell lines and showing promise as a clinical candidate for cancer treatment (Chou et al., 2010).
Neuroimaging
Compounds structurally similar to this compound have been explored as radiopharmaceuticals for neuroimaging, particularly in the study of Alzheimer's disease. Fluorine-18 labeled compounds based on this structure have shown potential in positron emission tomography (PET) for probing the metal hypothesis of Alzheimer's disease and assessing the disease's progression (Liang et al., 2015).
Antitubercular Potency
Another area of application is in the development of antitubercular agents. Studies have produced derivatives that showed minimal inhibitory concentrations against Mycobacterium tuberculosis and Mycobacterium bovis, highlighting their potential as lead compounds for further optimization in tuberculosis treatment (de Macedo et al., 2017).
Herbicidal Activity
Derivatives of this compound have also been investigated for their herbicidal activity. Compounds with modifications in this structure have been developed as potent inhibitors of protoporphyrinogen oxidase, offering new approaches to herbicide development with high efficacy and safety to crops (Huang et al., 2005).
Molecular Docking and DFT Study
In addition, research into 5-Fluoro-1H-indole-2,3-dione-triazoles, closely related to this compound, has demonstrated considerable antibacterial and antifungal potency. These studies include molecular docking and density functional theory (DFT) analysis, providing insights into the molecular interactions and stability of these compounds, which could inform the design of drugs with improved pharmacological profiles (Deswal et al., 2020).
Wirkmechanismus
Target of Action
The primary target of 4-fluoro-5-hydroxyindolin-2-one is platelets, which play a significant role in hemostasis and pose a risk for the development of various cardiovascular diseases . The compound interacts with these targets to modulate platelet functions and thrombus formation .
Biochemical Pathways
The compound affects several biochemical pathways. It regulates phosphoproteins, thromboxane A2 generation, and integrin αIIbβ3 action . It also inhibits cytosolic phospholipase A2, mitogen-activated protein kinase p38, vasodilator-stimulated phosphoprotein, phosphoinositide 3-kinase, and Akt (protein kinase B) .
Pharmacokinetics
The related compound 5-hydroxyindolin-2-one is known to be absorbed within 30 minutes and fully metabolized within 6 hours . More research is needed to determine the ADME properties of this compound and their impact on bioavailability.
Result of Action
The result of the action of this compound is the inhibition of platelet aggregation, which is crucial in the prevention of thrombosis . By suppressing intracellular calcium concentration and inhibiting collagen-elevated thromboxane A2 production and integrin αIIbβ3 action, the compound can potentially prevent thrombosis-mediated diseases .
Biochemische Analyse
Biochemical Properties
4-Fluoro-5-hydroxyindolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit thromboxane A2 production and regulate phosphoproteins such as inositol 1, 4, 5-triphosphate receptor I and extracellular signal-regulated kinase . These interactions suggest that this compound may have potential therapeutic applications in preventing thrombosis and other cardiovascular diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit human platelet aggregation without cytotoxicity, suppress intracellular calcium concentration, and regulate the action of integrin αIIbβ3 . These effects highlight its potential in modulating platelet functions and preventing thrombus formation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits thromboxane A2 production by regulating cytosolic phospholipase A2, mitogen-activated protein kinase p38, vasodilator-stimulated phosphoprotein, phosphoinositide 3-kinase, and protein kinase B . These molecular interactions underscore its potential as a therapeutic agent in cardiovascular diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that it remains stable and effective in inhibiting platelet aggregation over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits platelet aggregation without causing cytotoxicity
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and distribution within the body. For instance, it has been shown to upregulate cytochrome P450 enzymes such as CYP1A2 and CYP2A5, which play a crucial role in its metabolism . These interactions highlight its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to cross the blood-brain barrier and accumulate in the brain, liver, plasma, and intestines . These findings suggest that it can be effectively transported and distributed within the body, potentially influencing various physiological processes.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it has been observed to localize in the endoplasmic reticulum and regulate intracellular calcium concentration . These findings highlight its potential in modulating cellular functions at the subcellular level.
Eigenschaften
IUPAC Name |
4-fluoro-5-hydroxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-8-4-3-7(12)10-5(4)1-2-6(8)11/h1-2,11H,3H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAYHKRLBOJOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2F)O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948553-68-2 | |
| Record name | 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B1438532.png)
![3-Isobutyl-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carbohydrazide](/img/structure/B1438533.png)




![Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate](/img/structure/B1438540.png)
![8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid](/img/structure/B1438541.png)




